2-(4-(4-(4-(Diphenylmethylene)piperidin-1-yl)butanoyl)phenyl)-2-methylpropanoic Acid Methyl Ester
Description
This compound, also referred to as methyl 2-[4-(4-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}butanoyl)phenyl]-2-methylpropanoate (IUPAC name), is a structurally complex ester derivative. Its core structure comprises:
- A piperidine ring substituted with a diphenylmethylene group at the 4-position .
- A butanoyl chain linking the piperidine moiety to a para-substituted phenyl ring.
- A 2-methylpropanoic acid methyl ester group attached to the phenyl ring.
This molecule is likely synthesized via N-alkylation or esterification methodologies, similar to related piperidine/piperazine-based compounds . The diphenylmethylene group may enhance lipophilicity and receptor binding, while the ester moiety could influence metabolic stability .
Properties
Molecular Formula |
C23H25F3NNaO7 |
|---|---|
Molecular Weight |
507.4 g/mol |
IUPAC Name |
sodium;(3R,6R)-3,4,5-trihydroxy-6-[methyl-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]oxane-2-carboxylate |
InChI |
InChI=1S/C23H26F3NO7.Na/c1-27(21-19(30)17(28)18(29)20(34-21)22(31)32)12-11-16(13-5-3-2-4-6-13)33-15-9-7-14(8-10-15)23(24,25)26;/h2-10,16-21,28-30H,11-12H2,1H3,(H,31,32);/q;+1/p-1/t16?,17?,18-,19?,20?,21-;/m1./s1 |
InChI Key |
RRKRXIFOHFBLHY-YHRQHPCASA-M |
Isomeric SMILES |
CN(CCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F)[C@H]3C(C([C@H](C(O3)C(=O)[O-])O)O)O.[Na+] |
Canonical SMILES |
CN(CCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F)C3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-(4-(Diphenylmethylene)piperidin-1-yl)butanoyl)phenyl)-2-methylpropanoic Acid Methyl Ester involves multiple steps, starting with the preparation of the piperidine ring and the diphenylmethylene group. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its application in various industries .
Chemical Reactions Analysis
Hydrolysis Reactions
The methyl ester undergoes hydrolysis under acidic, neutral, or basic conditions:
Table 1: Hydrolysis Conditions and Outcomes
-
Mechanistic Insight : Base-catalyzed hydrolysis follows a BAC2 pathway, where hydroxide ions attack the carbonyl carbon, leading to acyl-oxygen cleavage . Acidic hydrolysis proceeds via protonation of the ester oxygen, enhancing electrophilicity of the carbonyl .
Oxidation Reactions
The butanoyl side chain and piperidine moiety are susceptible to oxidation:
Table 2: Oxidation Pathways
-
Stability Note : Amorphous forms of related compounds (e.g., fexofenadine HCl) are stabilized using antioxidants (e.g., BHA/BHT) to suppress oxidative degradation .
Nucleophilic Substitution
The piperidine nitrogen participates in alkylation reactions:
Table 3: Alkylation with Halides
-
Key Factor : Polar aprotic solvents (e.g., toluene) and iodide ions enhance reaction rates by stabilizing transition states .
Gold-Catalyzed Cyclization
Au(I)/Ag(I) systems promote alkyne hydration to ketones:
Table 4: Cyclization via Au/Ag Catalysis
| Catalyst | Substrate | Conditions | Yield | Product | Source |
|---|---|---|---|---|---|
| Ph₃AuCl/AgOTf | Alkyne derivative | EtOH, 20°C, 48 h | 95% | Ketone via anti-Markovnikov addition |
-
Mechanism : π-Activation of the alkyne by Au(I) facilitates nucleophilic water attack, followed by protodeauration to yield the ketone .
Thermal and Solvent Stability
-
Thermal Degradation : Heating above 60°C in methanol promotes ester hydrolysis and oxidation .
-
Solvent Effects : Ethanol/water mixtures reduce degradation rates compared to pure methanol .
Synthetic Optimization
Scientific Research Applications
2-(4-(4-(4-(Diphenylmethylene)piperidin-1-yl)butanoyl)phenyl)-2-methylpropanoic Acid Methyl Ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-(4-(4-(Diphenylmethylene)piperidin-1-yl)butanoyl)phenyl)-2-methylpropanoic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with four analogs, focusing on structural variations, synthesis, and functional implications.
Table 1: Structural and Functional Comparison
Key Findings
Core Ring Variations: The target compound and the pharmacopeial analog share a piperidine backbone, whereas others (e.g., ) use piperazine, which alters electron distribution and hydrogen-bonding capacity.
Substituent Effects: The butanoyl chain in the target compound provides conformational flexibility, which may optimize receptor binding compared to rigid analogs like methyl 4-hydroxycinnamate . Chlorophenyl (in ) and methoxyphenyl (in ) substituents modulate electronic properties, affecting metabolic stability and target affinity.
Ester vs. Acid Functional Groups :
- The methyl ester in the target compound likely enhances oral bioavailability compared to the carboxylic acid derivative in , which may require prodrug strategies for absorption.
- Ethyl esters (e.g., ) generally exhibit slower hydrolysis than methyl esters, influencing duration of action .
Synthetic Routes :
- N-alkylation is a common method for piperazine/piperidine derivatives (e.g., ), while the target compound’s synthesis may involve multi-step alkylation and acylation .
Research Implications
- Pharmacological Potential: The diphenylmethylene-piperidine motif in the target compound and aligns with antihistamine scaffolds (e.g., fexofenadine), suggesting histamine H1 receptor antagonism .
- Metabolic Considerations : Methyl esters are prone to esterase-mediated hydrolysis, which could limit half-life compared to ethyl esters .
Biological Activity
2-(4-(4-(4-(Diphenylmethylene)piperidin-1-yl)butanoyl)phenyl)-2-methylpropanoic Acid Methyl Ester, also known as Ketofexofenadine, is a complex organic compound with the molecular formula and a molecular weight of approximately 499.64 g/mol. This compound is structurally characterized by a piperidine ring, multiple phenyl groups, and a methyl ester functional group. It is primarily recognized as an impurity related to the antihistamine drug fexofenadine, which is used to treat allergic conditions such as hay fever and hives .
Chemical Structure and Properties
The chemical structure of Ketofexofenadine can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 499.64 g/mol |
| CAS Number | 1025909-08-3 |
| Structural Features | Piperidine ring, phenyl groups, methyl ester |
Ketofexofenadine exhibits biological activities similar to those of fexofenadine due to its structural similarities. It functions primarily as an H1-antihistamine, blocking histamine receptors and thereby alleviating allergic symptoms. Its role as an impurity in fexofenadine formulations suggests that it may contribute to the pharmacological profile of the drug .
Antihistaminic Effects
Research indicates that Ketofexofenadine interacts with H1 receptors, similar to fexofenadine. Binding affinity studies have shown that it can effectively inhibit histamine-induced responses, making it a potential candidate for further exploration in allergy treatments .
Pharmacokinetics
The pharmacokinetic profile of Ketofexofenadine has not been extensively studied; however, its structural characteristics suggest that it may share similar absorption, distribution, metabolism, and excretion (ADME) properties with fexofenadine. This similarity could imply comparable efficacy and safety profiles when used in therapeutic settings .
Study on H1-Receptor Binding Affinity
A recent study evaluated the binding affinity of Ketofexofenadine to H1 receptors compared to fexofenadine. The findings indicated that while Ketofexofenadine binds effectively to the receptor, its potency may vary based on structural modifications .
Impurity Characterization in Fexofenadine Formulations
In pharmaceutical research, Ketofexofenadine has been utilized as a reference standard or impurity in formulations of fexofenadine. Its characterization is crucial for quality control and ensuring the efficacy and safety of antihistamine medications .
Comparative Analysis with Similar Compounds
The uniqueness of Ketofexofenadine lies in its specific arrangement of functional groups, influencing its biological activity and interaction profile compared to structurally similar compounds.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Fexofenadine | H1-antihistamine with a similar piperidine structure | Active drug used for allergic conditions |
| Hydroxydiphenylmethylpiperidinone | Contains hydroxyl group instead of methyl ester | May exhibit different solubility and activity |
| Diphenhydramine | Classic antihistamine with a different core structure | First-generation antihistamine, sedative effects |
Q & A
Q. What are the key steps in synthesizing this compound, and how can researchers optimize reaction yields?
The synthesis involves hydrolysis of the methyl ester group under controlled alkaline conditions. A validated method includes dissolving the ester precursor in methanol, adding aqueous NaOH (30% w/w) dropwise at <25°C, followed by refluxing for 4 hours. Acidification with acetic acid precipitates the product, which is purified via sequential solvent washes and recrystallization. Yield optimization (up to 92%) requires strict temperature control during NaOH addition and extended stirring during precipitation .
Q. Which analytical methods are recommended for purity assessment and structural confirmation?
Reverse-phase HPLC with a methanol/sodium acetate buffer (65:35, pH 4.6) mobile phase is effective for purity analysis. For structural confirmation, combine NMR (to verify piperidinyl and diphenylmethylene groups) and mass spectrometry (to confirm molecular weight). The sodium 1-octanesulfonate buffer enhances chromatographic resolution of hydrophobic moieties .
Q. How does the ester group influence the compound's stability under different storage conditions?
The methyl ester group increases lipophilicity, making the compound sensitive to hydrolysis in aqueous environments. Store at 2–8°C in anhydrous methanol or under inert gas to prevent degradation. Stability studies should monitor ester hydrolysis via HPLC over 6–12 months .
Advanced Research Questions
Q. What experimental designs are suitable for studying the compound's receptor-binding mechanisms?
Use radioligand displacement assays with labeled GPCRs (e.g., histamine or serotonin receptors) to assess affinity. For structural insights, employ molecular docking simulations focusing on the diphenylmethylene-piperidine moiety, which may interact with hydrophobic receptor pockets. Validate findings with site-directed mutagenesis of candidate binding residues .
Q. How can researchers resolve contradictions in reported synthetic yields or purity data?
Discrepancies may arise from variations in NaOH concentration, reaction time, or crystallization solvents. Replicate protocols using controlled parameters (e.g., ±0.5°C temperature tolerance). Cross-validate purity results with orthogonal methods (e.g., HPLC vs. capillary electrophoresis) to identify systematic errors .
Q. What strategies mitigate stereochemical challenges during synthesis?
The piperidinyl group’s configuration can influence bioactivity. Use chiral HPLC or circular dichroism to monitor stereochemical integrity. For racemization-prone intermediates, employ low-temperature reactions (<20°C) and avoid prolonged exposure to polar aprotic solvents .
Q. How can environmental fate studies be designed to assess this compound's ecological impact?
Follow the INCHEMBIOL framework :
- Abiotic stability : Test hydrolysis/photodegradation in simulated sunlight (UV-Vis) and varying pH (3–9).
- Biotic transformation : Use soil microcosms with LC-MS/MS to track metabolite formation.
- Ecotoxicity : Conduct Daphnia magna or Aliivibrio fischeri assays for acute/chronic toxicity .
Methodological Considerations
Q. What purification techniques are most effective for isolating the final product?
Sequential recrystallization in methanol/water (2:1) removes unreacted precursors. For scale-up, use flash chromatography with silica gel and a gradient elution (hexane → ethyl acetate). Monitor fractions by TLC (Rf ~0.3 in 7:3 hexane/EtOAc) .
Q. How should researchers handle discrepancies between computational predictions and experimental binding data?
Re-evaluate force field parameters in docking simulations (e.g., AMBER vs. CHARMM). Validate with surface plasmon resonance (SPR) to measure binding kinetics (ka/kd). Adjust protonation states of ionizable groups (e.g., piperidine nitrogen) to reflect physiological pH .
Q. What are the best practices for synthesizing analogs to explore structure-activity relationships (SAR)?
Modify the butanoyl linker (e.g., shorten to propanoyl or introduce heteroatoms) and the diphenylmethylene group (e.g., fluorinated derivatives). Use Sonogashira coupling or Buchwald-Hartwig amination for diversifying aromatic substituents. Assess solubility changes via logP measurements (shake-flask method) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
